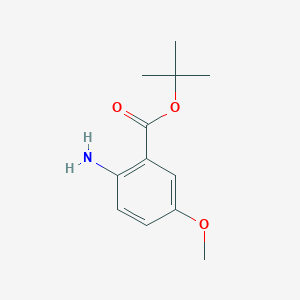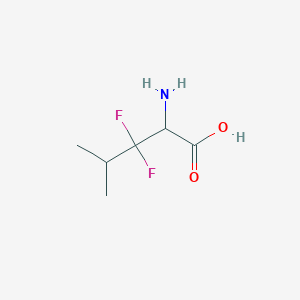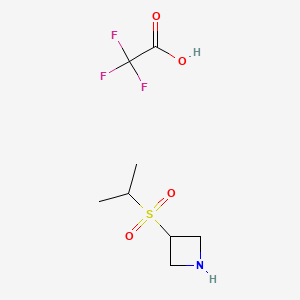
3-(Propane-2-sulfonyl)azetidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and potential in advancing various fields of study.
Méthodes De Préparation
The synthesis of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves several steps. One common method is the ring-opening polymerization of azetidine monomers. This process can be carried out using cationic or anionic polymerization mechanisms . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polyamines and other complex molecules. In biology, it has potential applications in the development of antibacterial and antimicrobial coatings. In medicine, it is being explored for its potential use in non-viral gene transfection. Additionally, it has industrial applications in CO2 adsorption and materials templating .
Mécanisme D'action
The mechanism of action of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves its ability to undergo ring-opening polymerization. This process allows it to form polyamines with various structures, which can interact with molecular targets and pathways in different ways. The specific molecular targets and pathways involved depend on the application and the specific structure of the polyamines formed .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H14F3NO4S |
|---|---|
Poids moléculaire |
277.26 g/mol |
Nom IUPAC |
3-propan-2-ylsulfonylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2S.C2HF3O2/c1-5(2)10(8,9)6-3-7-4-6;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7) |
Clé InChI |
QFKRBQJUKDZHMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



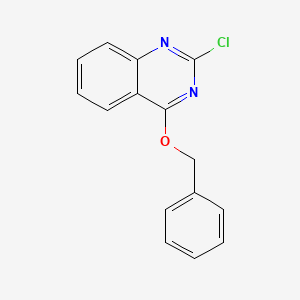
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)

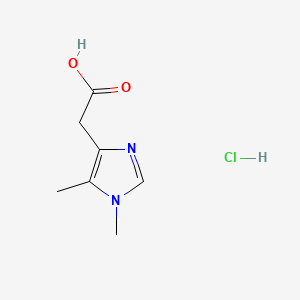
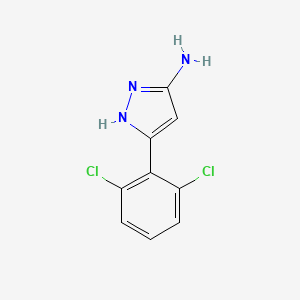

![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
